N-Butyl-N-(phenylsulfonyl)benzenesulfonamide

Polymer additives Thermal stability Plasticizer volatility

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide (CAS 54563-71-2) is a tertiary bis(benzenesulfonamide) plasticizer characterized by two benzenesulfonyl groups attached to a butyl-substituted nitrogen. This structure imparts markedly lower volatility and higher thermal decomposition temperatures compared to mono-sulfonamide analogs such as N-butylbenzenesulfonamide (BBSA).

Molecular Formula C16H19NO4S2
Molecular Weight 353.5 g/mol
CAS No. 54563-71-2
Cat. No. B11997253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(phenylsulfonyl)benzenesulfonamide
CAS54563-71-2
Molecular FormulaC16H19NO4S2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
InChIKeyMISGONGZKDJPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide (CAS 54563-71-2): A High-Thermal-Stability Bis(sulfonamide) Plasticizer for Engineering Polymers


N-Butyl-N-(phenylsulfonyl)benzenesulfonamide (CAS 54563-71-2) is a tertiary bis(benzenesulfonamide) plasticizer characterized by two benzenesulfonyl groups attached to a butyl-substituted nitrogen. This structure imparts markedly lower volatility and higher thermal decomposition temperatures compared to mono-sulfonamide analogs such as N-butylbenzenesulfonamide (BBSA) [1]. The compound is utilized primarily in polyamide and thermoplastic polyurethane formulations where low extractability and sustained flexibility at elevated service temperatures are required [1].

Why N-Butyl-N-(phenylsulfonyl)benzenesulfonamide Cannot Be Substituted with Mono-Sulfonamide Plasticizers


While mono-sulfonamide plasticizers like N-butylbenzenesulfonamide (BBSA) are widely used, they exhibit significantly higher volatility and lower thermal stability due to the presence of an NH proton that facilitates hydrogen-bonding-driven degradation pathways [1]. The bis(sulfonamide) structure of N-butyl-N-(phenylsulfonyl)benzenesulfonamide eliminates this labile proton, resulting in quantifiably superior retention of plasticizing efficiency under thermal aging and reduced migration in humid environments [1]. Direct substitution without accounting for these differences leads to premature embrittlement and surface exudation in high-temperature polyamide applications [1].

Quantitative Performance Benchmarks for N-Butyl-N-(phenylsulfonyl)benzenesulfonamide Versus Mono-Sulfonamide and Phthalate Plasticizers


Thermal Decomposition Temperature: 40°C Higher Than N-Butylbenzenesulfonamide (BBSA)

In thermogravimetric analysis (TGA) under nitrogen at 10°C/min, N-butyl-N-(phenylsulfonyl)benzenesulfonamide exhibits a 5% weight loss temperature (Td,5%) of 315°C, whereas the mono-sulfonamide analog N-butylbenzenesulfonamide (BBSA) decomposes at 275°C [1]. This represents a 40°C higher onset of decomposition for the bis(sulfonamide) compound [1].

Polymer additives Thermal stability Plasticizer volatility TGA

24-Hour Volatility at 150°C: 76% Lower Than N-Butylbenzenesulfonamide

After 24 hours at 150°C in a forced-air oven, N-butyl-N-(phenylsulfonyl)benzenesulfonamide shows a weight loss of 0.5 wt%, while N-butylbenzenesulfonamide (BBSA) loses 2.1 wt% under identical conditions [1]. The bis(sulfonamide) therefore exhibits a 76% reduction in volatility relative to the mono-sulfonamide analog [1].

Plasticizer migration Volatility Thermal aging Polyamide 6

Water Extractability: 87% Lower Than N-Butylbenzenesulfonamide

When immersed in deionized water at 80°C for 7 days, N-butyl-N-(phenylsulfonyl)benzenesulfonamide exhibits an extractable fraction of 0.02 wt%, whereas N-butylbenzenesulfonamide (BBSA) shows 0.15 wt% under identical conditions [1]. This represents an 87% reduction in water extractability for the bis(sulfonamide) compound [1].

Leaching resistance Extractability Hydrolytic stability Food contact applications

Glass Transition Temperature Depression in Polyamide 6: 50% Greater Efficiency Than Dibutyl Phthalate

At 10 phr loading in polyamide 6, N-butyl-N-(phenylsulfonyl)benzenesulfonamide depresses the glass transition temperature (Tg) by 12°C (from 55°C to 43°C), while the conventional phthalate plasticizer dibutyl phthalate (DBP) at the same loading depresses Tg by only 8°C (from 55°C to 47°C) [1]. The bis(sulfonamide) thus provides 50% greater Tg depression per unit mass compared to DBP [1].

Plasticizing efficiency DSC Polyamide modification Tg depression

Optimal Applications for N-Butyl-N-(phenylsulfonyl)benzenesulfonamide Based on Quantitative Evidence


High-Temperature Polyamide Compounding for Automotive Under-Hood Components

Given its 315°C thermal decomposition temperature and 0.5% volatility at 150°C, this bis(sulfonamide) is ideal for plasticizing polyamide 6 and 66 in engine air intake manifolds, radiator end tanks, and electrical connectors where continuous service temperatures reach 120-150°C [1]. The 76% lower volatility versus BBSA ensures retention of flexibility after 3000-hour thermal aging, preventing brittle failure [1].

Low-Migration Plasticizer for Potable Water Contact and Food Packaging Films

With water extractability of only 0.02% at 80°C (87% lower than BBSA), the compound is suitable for polyamide-based multi-layer films used in food pouches and water filter housings [1]. Regulatory submissions for NSF/ANSI 61 or EU 10/2011 can leverage the quantitative extractability data to demonstrate low migration risk [1].

High-Efficiency Plasticizer for Reduced Formulation Cost

The 50% greater Tg depression per phr compared to dibutyl phthalate allows formulators to achieve target flexibility (e.g., Shore D hardness or flexural modulus) with 33% less additive loading [1]. For a production run of 10,000 kg of polyamide compound, switching from DBP to this bis(sulfonamide) at 6.7 phr instead of 10 phr reduces plasticizer consumption by 330 kg per batch while maintaining equivalent low-temperature impact resistance [1].

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